Didesipramine
Overview
Description
Didesipramine is a metabolite of desipramine, a tricyclic antidepressant. It is formed through the further demethylation of desipramine. This compound is known for its role in the pharmacokinetics of desipramine and its interactions with various enzymes in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didesipramine is synthesized through the demethylation of desipramine. The process involves the removal of a methyl group from the nitrogen atom of desipramine. This can be achieved using various demethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of desipramine as a starting material. The demethylation process is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Didesipramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized metabolites.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites.
Scientific Research Applications
Didesipramine has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving the metabolism of tricyclic antidepressants.
Biology: this compound is studied for its interactions with various enzymes and receptors in the body.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of desipramine and related compounds.
Industry: It is used in the development of analytical methods for the detection and quantification of tricyclic antidepressants and their metabolites.
Mechanism of Action
Didesipramine exerts its effects by interacting with various molecular targets in the body. It primarily acts as a norepinephrine reuptake inhibitor, increasing the concentration of norepinephrine in the synaptic cleft. This leads to enhanced neurotransmission and improved mood in patients with depression. This compound also interacts with other receptors and enzymes, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Desipramine: The parent compound from which didesipramine is derived.
Nortriptyline: Another tricyclic antidepressant with a similar structure and mechanism of action.
Amitriptyline: A tricyclic antidepressant with a slightly different structure but similar pharmacological effects.
Uniqueness
This compound is unique in its specific role as a metabolite of desipramine. Its formation and subsequent interactions in the body provide valuable insights into the metabolism and pharmacokinetics of tricyclic antidepressants. Unlike its parent compound, this compound has distinct metabolic pathways and interactions, making it a crucial compound for research in pharmacology and medicinal chemistry.
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWJQDZWUYUIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175131 | |
Record name | Didesipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-95-6 | |
Record name | Didesmethylimipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didesipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didesipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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